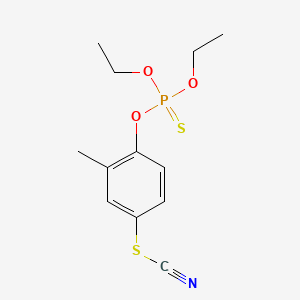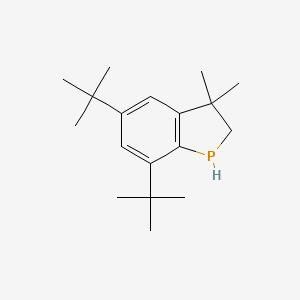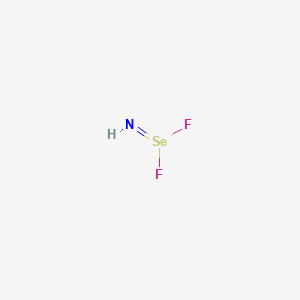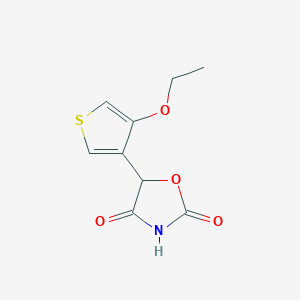
Trimethyl 6-hydroxybenzene-1,2,4-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl 6-hydroxybenzene-1,2,4-tricarboxylate is an organic compound with the molecular formula C12H12O7 It is a derivative of benzene tricarboxylate, where three carboxyl groups are esterified with methyl groups, and one hydroxyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl 6-hydroxybenzene-1,2,4-tricarboxylate can be synthesized through a multi-step process. One common method involves the esterification of trimellitic acid (benzene-1,2,4-tricarboxylic acid) with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Trimethyl 6-hydroxybenzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxyl group.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of trimethyl 6-oxo-benzene-1,2,4-tricarboxylate.
Reduction: Formation of this compound alcohol derivatives.
Substitution: Formation of trimethyl 6-alkoxybenzene-1,2,4-tricarboxylate or trimethyl 6-acetoxybenzene-1,2,4-tricarboxylate.
Scientific Research Applications
Trimethyl 6-hydroxybenzene-1,2,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, resins, and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism by which trimethyl 6-hydroxybenzene-1,2,4-tricarboxylate exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Trimethyl 1,2,4-benzenetricarboxylate: Similar structure but lacks the hydroxyl group, resulting in different reactivity and applications.
Trimethyl 4,6-dicyano-5-hydroxybenzene-1,2,3-tricarboxylate: Contains additional cyano groups, leading to different chemical properties and uses.
Trimellitic acid: The parent compound with carboxylic acid groups instead of ester groups, used in different industrial applications.
Uniqueness
Trimethyl 6-hydroxybenzene-1,2,4-tricarboxylate is unique due to the presence of both ester and hydroxyl groups, providing a versatile platform for chemical modifications and applications in various fields.
Properties
CAS No. |
81632-45-3 |
|---|---|
Molecular Formula |
C12H12O7 |
Molecular Weight |
268.22 g/mol |
IUPAC Name |
trimethyl 6-hydroxybenzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C12H12O7/c1-17-10(14)6-4-7(11(15)18-2)9(8(13)5-6)12(16)19-3/h4-5,13H,1-3H3 |
InChI Key |
DJFAHXNZLJTDOA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)O)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{2-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427283.png)
![2,4-Pentanedione, 3-[[(4-methylphenyl)sulfonyl]oxy]-](/img/no-structure.png)
![3-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-YL]propane-1-thiol](/img/structure/B14427292.png)



![4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14427321.png)



![2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate](/img/structure/B14427355.png)

